molecular formula C26H21ClO6 B11575115 7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B11575115
M. Wt: 464.9 g/mol
InChI Key: WNDKVYXJKGALFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring, a methoxyphenyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with an appropriate chloro compound under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzodioxin intermediate.

    Formation of the Chromenone Core: The final step involves the cyclization of the intermediate to form the chromenone core, which can be achieved through a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions can be carried out using halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21ClO6

Molecular Weight

464.9 g/mol

IUPAC Name

7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C26H21ClO6/c1-15-24(20-5-3-4-6-22(20)29-2)25(28)21-8-7-19(11-23(21)33-15)31-13-17-10-18(27)9-16-12-30-14-32-26(16)17/h3-11H,12-14H2,1-2H3

InChI Key

WNDKVYXJKGALFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC4=C3OCOC4)Cl)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.